molecular formula C19H19FN2O3 B4989004 N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide

N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide

Cat. No. B4989004
M. Wt: 342.4 g/mol
InChI Key: MVYIHWXICUOVCN-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide, also known as F13640, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furamide derivatives and has shown promising results in preclinical studies as a potential treatment for various neurological disorders.

Mechanism of Action

N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide acts as a partial agonist at dopamine D3 receptors, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine, which can help alleviate symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide has been shown to have a significant impact on the levels of dopamine in the brain. Preclinical studies have demonstrated that N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide can increase dopamine release in the striatum, a region of the brain that is involved in the regulation of movement and motivation. This effect is thought to be responsible for the potential therapeutic benefits of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide in neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide is its high selectivity for dopamine D3 receptors, which makes it a valuable tool for studying the role of these receptors in neurological disorders. However, one of the limitations of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide. One area of interest is the development of more soluble analogs of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide that can be administered more easily in vivo. Additionally, further studies are needed to determine the efficacy of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide in clinical trials for the treatment of neurological disorders. Finally, research is needed to explore the potential use of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide in combination with other therapies for enhanced efficacy.
In conclusion, N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide is a promising compound that has shown potential therapeutic applications in neurological disorders. While further research is needed, the high selectivity of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide for dopamine D3 receptors makes it a valuable tool for studying the role of these receptors in neurological disorders.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide involves a multistep process that includes the reaction of 4-fluorobenzaldehyde with piperidine and subsequent reaction with vinyl magnesium bromide. The resulting product is then reacted with 2-furoic acid chloride to obtain the final compound.

Scientific Research Applications

N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. Preclinical studies have shown that N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide has a high affinity for dopamine D3 receptors, which are known to play a crucial role in the regulation of mood, motivation, and movement.

properties

IUPAC Name

N-[(E)-1-(4-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-15-8-6-14(7-9-15)13-16(19(24)22-10-2-1-3-11-22)21-18(23)17-5-4-12-25-17/h4-9,12-13H,1-3,10-11H2,(H,21,23)/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYIHWXICUOVCN-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Cambridge id 6158437

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